![molecular formula C15H11N B1223411 2,3-Diphenylacrylonitrile CAS No. 2510-95-4](/img/structure/B1223411.png)
2,3-Diphenylacrylonitrile
Overview
Description
2,3-Diphenylacrylonitrile is a chemical compound with the molecular formula C15H11N and a molecular weight of 205.26 . It is also known as α-cyanostilbene .
Molecular Structure Analysis
The molecular structure of 2,3-Diphenylacrylonitrile consists of a nitrile group (-CN) attached to an acryl group (CH=CH2) that is flanked by two phenyl groups (C6H5) .Chemical Reactions Analysis
While specific chemical reactions involving 2,3-Diphenylacrylonitrile were not found in the searched resources, it has been reported that this compound exhibits selective toxicity on liver mitochondria isolated from an animal model of hepatocellular carcinoma (HCC), indicating that it may participate in biological reactions .Physical And Chemical Properties Analysis
2,3-Diphenylacrylonitrile is a solid substance that is white to off-white in color. It has a melting point of 85-87 °C and a boiling point of approximately 333.93 °C. Its density is roughly 1.1155, and it has a refractive index of approximately 1.6550. It is slightly soluble in chloroform and methanol .Scientific Research Applications
Aggregation-Induced Emission (AIE)
(E)-2,3-Diphenylacrylonitrile derivatives have been designed to exhibit Aggregation-Induced Emission (AIE) characteristics. This phenomenon is crucial for developing new photonic materials, such as organic light-emitting diodes (OLEDs) and fluorescent biological probes. The optical properties of these compounds can be finely tuned by adjusting the electron-donating and electron-accepting groups, making them versatile for various applications in material science .
Anti-Cancer Therapeutics
Research has identified (E)-2,3-Diphenylacrylonitrile as an anti-cancer molecule in sea cucumbers. It shows selective toxicity towards liver mitochondria in hepatocellular carcinoma (HCC), suggesting its potential as a complementary therapeutic agent. This compound induces reactive oxygen species generation, mitochondrial membrane potential collapse, and cytochrome c release, leading to cancer cell apoptosis .
Antiproliferative Agents
Substituted acrylonitrile derivatives, including (E)-2,3-Diphenylacrylonitrile, have shown a range of biological activities. They possess antiproliferative properties, which can be harnessed in the development of new anti-cancer drugs. Their ability to inhibit the growth of cancer cells makes them valuable in pharmacological research .
Anti-Microbial and Anti-Bacterial Agents
These compounds also exhibit anti-microbial and anti-bacterial properties. They can be used to develop new antibiotics and disinfectants, addressing the growing concern of antibiotic resistance. The structural flexibility of (E)-2,3-Diphenylacrylonitrile allows for the synthesis of various derivatives with enhanced efficacy .
Fluorescence Properties
(E)-2,3-Diphenylacrylonitrile derivatives demonstrate significant fluorescence properties. This makes them suitable for use in fluorescence microscopy and as markers in biological assays. Their emission spectra can cover nearly the entire visible light region, which is beneficial for multi-color imaging applications .
Singlet-Oxygen Generation
Some derivatives of (E)-2,3-Diphenylacrylonitrile have been found to generate singlet oxygen under white-light irradiation. This property is particularly useful in photodynamic therapy (PDT) for treating cancers, where singlet oxygen can induce cell death in targeted cancerous tissues .
Safety And Hazards
properties
IUPAC Name |
(E)-2,3-diphenylprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-11H/b15-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOKYTYWXOYPOX-PTNGSMBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062478 | |
Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Phenylcinnamonitrile | |
CAS RN |
2510-95-4 | |
Record name | Benzeneacetonitrile, alpha-(phenylmethylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Diphenylacrylonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Diphenylacrylonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-diphenylacrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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